Methyl 2,5,6-trimethoxynicotinate
Overview
Description
Methyl 2,5,6-trimethoxynicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is characterized by the presence of three methoxy groups attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5,6-trimethoxynicotinate typically involves the esterification of 2,5,6-trimethoxynicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process may involve continuous flow reactors and the use of more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5,6-trimethoxynicotinate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,5,6-trimethoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory conditions.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2,5,6-trimethoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of prostaglandin pathways, leading to anti-inflammatory and vasodilatory effects. The exact molecular targets and pathways are still under investigation, but it is thought to involve the release of prostaglandin D2.
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but lacks the methoxy groups.
Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.
2,5-Dimethoxynicotinic acid: Similar but with only two methoxy groups.
Uniqueness: Methyl 2,5,6-trimethoxynicotinate is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2,5,6-trimethoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-13-7-5-6(10(12)16-4)8(14-2)11-9(7)15-3/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWUMIQBYANWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)C(=O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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